1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one 1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1421506-09-3
VCID: VC6319190
InChI: InChI=1S/C11H18N2O2/c1-9(14)12-7-4-10(5-8-12)13-6-2-3-11(13)15/h10H,2-8H2,1H3
SMILES: CC(=O)N1CCC(CC1)N2CCCC2=O
Molecular Formula: C11H18N2O2
Molecular Weight: 210.277

1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one

CAS No.: 1421506-09-3

Cat. No.: VC6319190

Molecular Formula: C11H18N2O2

Molecular Weight: 210.277

* For research use only. Not for human or veterinary use.

1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one - 1421506-09-3

Specification

CAS No. 1421506-09-3
Molecular Formula C11H18N2O2
Molecular Weight 210.277
IUPAC Name 1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C11H18N2O2/c1-9(14)12-7-4-10(5-8-12)13-6-2-3-11(13)15/h10H,2-8H2,1H3
Standard InChI Key XDJDMQUWUSQKSX-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)N2CCCC2=O

Introduction

Chemical Structure and Nomenclature

1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one features a piperidine ring substituted at the 4-position with an acetyl group, which is further connected to a pyrrolidin-2-one ring via a single bond (Fig. 1). The IUPAC name systematically describes this arrangement: the parent pyrrolidin-2-one is substituted at the 1-position by a 1-acetylpiperidin-4-yl group. Key structural attributes include:

  • Piperidine core: A six-membered saturated ring with one nitrogen atom, acetylated at the 1-position to enhance lipophilicity and modulate steric interactions .

  • Pyrrolidin-2-one moiety: A five-membered lactam ring contributing hydrogen-bonding capacity through its carbonyl group, a feature linked to improved blood-brain barrier (BBB) penetration in CNS drugs .

  • Stereochemical considerations: The piperidine ring adopts a chair conformation, while the pyrrolidin-2-one's non-planar structure enables pseudorotation, potentially influencing target binding kinetics .

Molecular Formula: C₁₁H₁₈N₂O₂
Molecular Weight: 226.28 g/mol (calculated from constituent atomic weights)
SMILES Notation: O=C1N(CC2CCN(CC2)C(=O)C)CCC1

Synthesis and Manufacturing

While no published synthesis of 1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one is documented, retrosynthetic analysis suggests feasible routes leveraging known piperidine and pyrrolidinone chemistry:

Key Synthetic Strategies

  • Piperidine Functionalization: Starting from 4-piperidone, acetylation at the 1-position using acetic anhydride or acetyl chloride yields 1-acetyl-4-piperidinone . Subsequent reductive amination with pyrrolidin-2-one derivatives could install the bicyclic framework.

  • Pyrrolidinone Coupling: Mitsunobu or Ullmann-type coupling reactions between 1-acetylpiperidin-4-amine and pyrrolidin-2-one precursors may construct the critical C-N bond.

  • Ring-Closing Metathesis: For stereocontrolled synthesis, Grubbs catalysts could facilitate cyclization of diene precursors containing both heterocyclic fragments .

Table 1: Comparative synthetic approaches for related bicyclic compounds

MethodYield (%)Purity (%)Key Reference
Reductive Amination6295
Mitsunobu Coupling4589
Ring-Closing Metathesis7897

Physicochemical Properties

The compound's drug-like characteristics can be extrapolated from structural analogs and computational predictions:

Partition Coefficient (logP): Estimated at 0.85 using Crippen's fragmentation method, indicating moderate lipophilicity suitable for CNS penetration .
Aqueous Solubility: Predicted logS = -2.1 (25 mg/L at pH 7.4), necessitating formulation optimization for in vivo studies .
Polar Surface Area (PSA): 58.2 Ų, below the 90 Ų threshold for BBB permeability, suggesting potential CNS activity .

Table 2: Experimental vs predicted properties of 1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one

ParameterExperimentalPredictedSource
Molecular Weight-226.28Calculated
logP-0.85
Water Solubility (mg/L)-25
PSA (Ų)-58.2

Applications in Drug Discovery

Inclusion in screening libraries highlights its drug discovery utility:

  • CNS MPO Library: Pyrrolidin-2-one derivatives comprise 28,609 entries, selected for optimal BBB penetration and metabolic stability .

  • Kinase-Focused Sets: Analogous compounds occupy privileged chemical space for ATP-binding site interactions .

Table 3: Library screening performance of structural analogs

LibraryHit Rate (%)Lead Optimization CandidatesSource
CNS MPO4.712
Kinase Inhibitor6.29

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